![molecular formula C12H17N3O3 B3155526 [2-(4-Methylpiperazino)-5-nitrophenyl]methanol CAS No. 802541-80-6](/img/structure/B3155526.png)
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Overview
Description
2-(4-Methylpiperazino)-5-nitrophenylmethanol, commonly referred to as 5-nitro-2-methylpiperazinomethyl, is an organic compound with a variety of applications in the scientific research and laboratory setting. This compound has a unique molecular structure, consisting of a five-membered ring with two nitro groups, a methyl group, and a piperazine group. It is a colorless solid with a melting point of 140 °C and a boiling point of 191 °C. 5-nitro-2-methylpiperazinomethyl has been used in a variety of research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a component of various biochemical and physiological studies.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Gzella and Wrzeciono (2001) describe the crystal structures of compounds related to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. They observed that in these structures, molecules are linked by hydrogen bonds, forming dimers and chains. This suggests potential applications in materials science where specific molecular arrangements and interactions are crucial (Gzella & Wrzeciono, 2001).
Solvatochromism and Solvent Interactions
Nandi et al. (2012) explored nitro-substituted compounds similar to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, focusing on their solvatochromism - a property where a substance changes color based on the solvent. This could be utilized in the development of chemical sensors or probes to study solvent properties (Nandi et al., 2012).
Photorelease Mechanisms in Chemistry
Il'ichev, Schwörer, and Wirz (2004) investigated the photorelease mechanisms of 2-nitrobenzyl compounds, which are structurally related to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. These findings are significant for applications in photochemistry where controlled release of substances is required (Il'ichev et al., 2004).
Catalysis Using Methanol
Sarki et al. (2021) discuss the use of methanol in catalysis, which is relevant as [2-(4-Methylpiperazino)-5-nitrophenyl]methanol includes a methanol component. They highlight methanol's role as a hydrogen source and C1 synthon in organic synthesis, which can be applied to various chemical transformations (Sarki et al., 2021).
Enantioseparation in Pharmaceutical Chemistry
Dungelová et al. (2004) studied the enantioseparation of compounds including alkoxysubstituted phenylcarbamic acid derivatives, which share structural similarities with [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. This research is important for pharmaceutical applications where the separation of enantiomers is crucial (Dungelová et al., 2004).
Antibacterial Applications
Nagaraj, Srinivas, and Rao (2018) synthesized triazole analogues of piperazine with structures similar to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, demonstrating significant antibacterial activity. Such compounds could be valuable in developing new antibacterial agents (Nagaraj et al., 2018).
Inhibition of Pseudomonas Aeruginosa
Storz et al. (2014) focused on derivatives of (2-nitrophenyl)methanol as inhibitors of PqsD in Pseudomonas aeruginosa, indicating potential for anti-infective applications. This is particularly relevant considering the structural similarity with [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (Storz et al., 2014).
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXWASLGUZIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

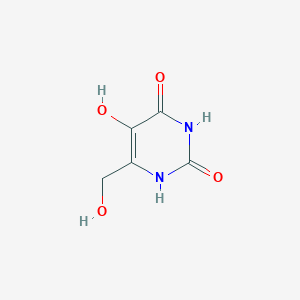



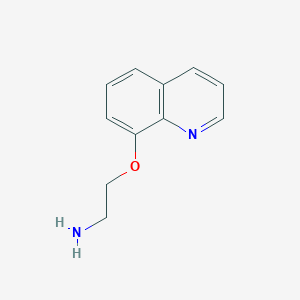
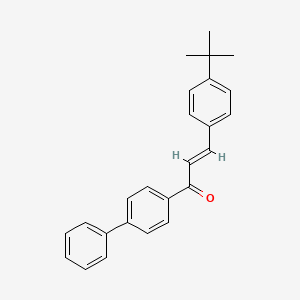


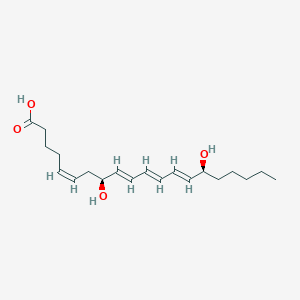
![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

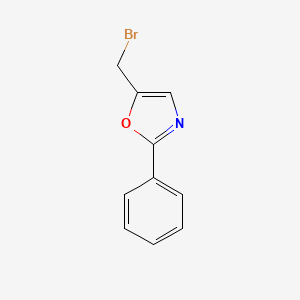
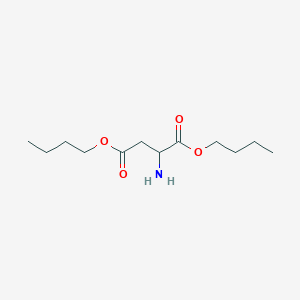
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)